4-(5-bromo-2-fluorophenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
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Overview
Description
4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a morpholine carbonyl group, and a hexahydroquinolinone core.
Preparation Methods
The synthesis of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multiple steps, including the formation of the hexahydroquinolinone core, the introduction of the bromine and fluorine substituents, and the attachment of the morpholine carbonyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Hexahydroquinolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromine and Fluorine Substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Attachment of the Morpholine Carbonyl Group: This step can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other halogenated quinolinone derivatives and morpholine-containing compounds. These compounds may share similar structural features but differ in their specific substituents or functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 4-(5-BROMO-2-FLUOROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of substituents, which can confer distinct reactivity and selectivity in various applications.
Properties
Molecular Formula |
C23H26BrFN2O3 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C23H26BrFN2O3/c1-13-19(22(29)27-6-8-30-9-7-27)20(15-10-14(24)4-5-16(15)25)21-17(26-13)11-23(2,3)12-18(21)28/h4-5,10,20,26H,6-9,11-12H2,1-3H3 |
InChI Key |
IIPLOUWCOPFPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)F)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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